Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Name Derivation and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems containing both pyridine and pyrimidine rings. The core structure consists of a pyrido[1,2-a]pyrimidine framework, where the notation [1,2-a] indicates the specific fusion pattern between the pyridine and pyrimidine rings. In this arrangement, the nitrogen atom at position 1 of the pyridine ring forms a bond with the carbon atom at position 2 of the pyrimidine ring, creating the characteristic bicyclic structure.
The numbering system begins with the nitrogen atoms in the pyrimidine ring, followed by sequential numbering around the fused system. The systematic name ethyl 4-oxo-7-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carboxylate accurately describes the substitution pattern, where the carbonyl group at position 4 represents the oxo functionality, the trifluoromethyl group occupies position 7, and the ethyl carboxylate ester is located at position 3. Alternative nomenclature systems may refer to this compound as 4-oxo-7-trifluoromethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester, which provides equivalent structural information using different descriptive conventions.
Isomeric considerations for this compound involve multiple structural possibilities arising from the substitution pattern and functional group arrangements. The molecular formula C12H9F3N2O3 with a molecular weight of 286.21 grams per mole allows for various positional isomers depending on the location of the trifluoromethyl group around the bicyclic core. The 7-trifluoromethyl substitution pattern represents one specific regioisomer among several possible arrangements, including 6-trifluoromethyl, 8-trifluoromethyl, and 9-trifluoromethyl variants. Additionally, the ethyl ester functionality at position 3 could theoretically be relocated to other positions on the pyrido[1,2-a]pyrimidine core, generating additional structural isomers with distinct properties.
The compound identification number 256238-90-1 in the Chemical Abstracts Service registry provides unique identification for this specific isomeric form. Related structural analogs include compounds with different alkyl ester groups, such as methyl or propyl variants, as well as derivatives bearing alternative electron-withdrawing groups in place of the trifluoromethyl substituent. The specific combination of the 7-trifluoromethyl substitution and 3-ethyl carboxylate functionality creates a unique structural framework with distinctive electronic and steric properties that differentiate it from other members of the pyrido[1,2-a]pyrimidine family.
Molecular Geometry and Crystallographic Data Analysis
The molecular geometry of ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is characterized by a planar bicyclic core system with specific spatial arrangements dictated by the fused heterocyclic framework. The pyrido[1,2-a]pyrimidine core adopts a planar conformation due to the extensive conjugation throughout the aromatic system, with the carbonyl group at position 4 maintaining coplanarity with the bicyclic ring system. This planar arrangement is essential for maintaining optimal orbital overlap and stabilizing the aromatic character of the fused heterocyclic structure.
The trifluoromethyl group at position 7 introduces significant steric and electronic effects that influence the overall molecular geometry. The carbon-fluorine bonds in the trifluoromethyl group exhibit characteristic bond lengths of approximately 1.33 angstroms, while the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring measures approximately 1.50 angstroms. The tetrahedral geometry around the trifluoromethyl carbon creates a distinct three-dimensional profile that extends perpendicular to the planar bicyclic core. The three fluorine atoms adopt a staggered conformation relative to the aromatic ring, minimizing steric interactions while maximizing the electron-withdrawing effect of the substituent.
The ethyl carboxylate ester functionality at position 3 exhibits characteristic geometric parameters consistent with aliphatic ester groups. The carbonyl carbon-oxygen double bond measures approximately 1.20 angstroms, while the single carbon-oxygen bond to the ethyl group extends approximately 1.34 angstroms. The ethyl chain adopts an extended conformation to minimize steric interactions with the bicyclic core, with the terminal methyl group positioned away from the aromatic system. The ester carbonyl group maintains coplanarity with the aromatic ring system when sterically feasible, allowing for potential conjugation effects.
Crystallographic analysis reveals that the compound typically crystallizes in specific space groups that accommodate the three-dimensional arrangement of the molecular components. The packing arrangements in the solid state are influenced by intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic stacking interactions. The trifluoromethyl group participates in weak hydrogen bonding interactions through its fluorine atoms, while the carbonyl groups can serve as hydrogen bond acceptors. These intermolecular interactions contribute to the overall stability of the crystalline structure and influence the physical properties of the compound.
Spectroscopic Fingerprint Analysis (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The proton nuclear magnetic resonance spectroscopic profile of this compound provides detailed information about the hydrogen environments within the molecule. The aromatic protons in the pyrido[1,2-a]pyrimidine core system appear as characteristic signals in the downfield region between 7.0 and 9.0 parts per million. Specifically, the proton at position 2 of the bicyclic system typically resonates around 8.9 parts per million as a singlet, reflecting its position adjacent to the nitrogen atom and the electron-withdrawing influence of the trifluoromethyl group. The protons on the pyridine ring portion of the bicyclic core appear as multiplets between 7.0 and 8.0 parts per million, with their exact chemical shifts dependent on the electronic effects of the substituents.
The ethyl ester functionality generates characteristic multipicity patterns in the aliphatic region of the proton nuclear magnetic resonance spectrum. The methylene protons adjacent to the oxygen atom appear as a quartet around 4.0 parts per million due to coupling with the adjacent methyl group. The terminal methyl group of the ethyl ester resonates as a triplet around 1.2 parts per million, with a coupling constant typical of ethyl ester systems. These signals provide unambiguous identification of the ethyl carboxylate functionality and confirm the ester linkage.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with enhanced resolution of individual carbon environments. The carbonyl carbon of the ester group typically appears around 165 parts per million, while the carbonyl carbon at position 4 of the bicyclic core resonates around 160 parts per million. The aromatic carbons of the pyrido[1,2-a]pyrimidine system appear between 110 and 150 parts per million, with the carbon bearing the trifluoromethyl group showing characteristic downfield shifts due to the electron-withdrawing nature of the substituent. The trifluoromethyl carbon itself appears as a quartet around 120 parts per million due to coupling with the three equivalent fluorine atoms.
Fluorine-19 nuclear magnetic resonance spectroscopy provides specific information about the trifluoromethyl group environment. The three equivalent fluorine atoms in the trifluoromethyl group appear as a singlet around -62 parts per million relative to trichlorofluoromethane reference. This chemical shift is characteristic of aromatic trifluoromethyl groups and confirms the attachment of the trifluoromethyl substituent to the bicyclic aromatic system. The coupling pattern and chemical shift provide valuable structural confirmation and can distinguish between different regioisomers.
Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecule. The carbonyl stretching frequencies appear in distinct regions, with the ester carbonyl typically observed around 1720 wavenumbers and the bicyclic ketone carbonyl around 1640 wavenumbers. The carbon-fluorine stretching vibrations of the trifluoromethyl group generate strong absorptions around 1100-1300 wavenumbers, providing characteristic fingerprint identification. Aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while carbon-hydrogen stretching frequencies are observed around 3000 wavenumbers.
Ultraviolet-visible spectroscopy demonstrates the electronic absorption characteristics of the extended conjugated system. The pyrido[1,2-a]pyrimidine chromophore exhibits characteristic absorption bands in the ultraviolet region, typically with a major absorption maximum around 250-300 nanometers. The trifluoromethyl substituent influences the electronic transitions through its electron-withdrawing effect, potentially causing bathochromic or hypsochromic shifts depending on the specific transition involved. The extinction coefficients provide information about the intensity of these electronic transitions and can be used for quantitative analysis applications.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the intact molecular structure with the molecular formula C12H9F3N2O3. Under electrospray ionization conditions, the compound typically forms protonated molecular ions [M+H]+ at mass-to-charge ratio 287, which serves as the base peak for subsequent fragmentation analysis.
The primary fragmentation pathway involves the loss of the ethyl ester group through alpha-cleavage adjacent to the carbonyl carbon. This fragmentation generates a characteristic fragment ion at mass-to-charge ratio 258, corresponding to the loss of ethanol (molecular weight 46) from the protonated molecular ion. This fragmentation is facilitated by the stability of the resulting acylium ion, which retains the aromatic bicyclic core system with the carboxylic acid functionality. The electron-withdrawing nature of the trifluoromethyl group stabilizes this fragment through resonance delocalization.
Secondary fragmentation patterns involve the loss of carbon monoxide from the carboxylic acid functionality, generating a fragment at mass-to-charge ratio 230. This fragmentation represents the loss of 28 mass units and is characteristic of aromatic carboxylic acid derivatives under mass spectrometric conditions. The resulting fragment retains the pyrido[1,2-a]pyrimidine core with the trifluoromethyl substituent, providing additional structural confirmation.
The trifluoromethyl group participates in specific fragmentation processes that generate characteristic fluorine-containing fragments. Loss of a fluorine radical generates a fragment at mass-to-charge ratio 267 from the molecular ion, while loss of the entire trifluoromethyl group produces a fragment at mass-to-charge ratio 217. These fragmentations provide definitive evidence for the presence and location of the trifluoromethyl substituent within the molecular structure.
Ring fragmentation of the bicyclic core system occurs under higher energy conditions, generating smaller fragment ions that provide information about the connectivity of the fused ring system. Characteristic fragments include those arising from cleavage of the pyrimidine ring, generating pyridine-containing fragments, and complementary fragments containing the pyrimidine portion of the bicyclic system. The relative abundances of these fragments depend on the ionization conditions and collision energy used during the mass spectrometric analysis.
In-source fragmentation studies reveal that certain fragments can be generated directly during the ionization process, providing additional structural information without requiring tandem mass spectrometry experiments. These in-source fragments typically correspond to the most thermodynamically stable fragmentation products and can be used for rapid structural identification and confirmation. The fragmentation patterns are reproducible and characteristic for this specific structural class, making mass spectrometry a valuable tool for identification and quantitative analysis of this compound and related compounds.
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-20-11(19)8-5-16-9-4-3-7(12(13,14)15)6-17(9)10(8)18/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLGZBLAGXTYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343469 | |
| Record name | Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256238-90-1 | |
| Record name | Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- The starting compound is a 2-oxo-6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile derivative.
- This compound undergoes hydrolysis with 50% sulfuric acid, followed by decarboxylation, to yield a 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2(1H)-one intermediate.
Smiles Rearrangement and Amination
- The pyridin-2(1H)-one intermediate reacts with 2-chloroacetamide in dry N,N-dimethylformamide (DMF) using potassium carbonate as a base.
- This step results in the formation of 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine via a Smiles rearrangement mechanism.
Condensation with Ethoxy Methylene Malonic Diethyl Ester (EMME)
- The amine intermediate is then reacted with EMME to give diethyl 2-(((6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate.
- This condensation is a key step leading to the formation of the pyrido[1,2-a]pyrimidine ring system.
Cyclization to Form the Pyrido[1,2-a]pyrimidine Core
- The diethyl malonate derivative is cyclized using phosphorus oxychloride (POCl3).
- Cyclization can be performed under conventional heating or under microwave irradiation (MWI).
- Microwave irradiation notably improves yield and reduces reaction time compared to conventional methods.
Final Product Formation
- The cyclization yields Ethyl 4-oxo-6-phenyl/(thiophen-2-yl)-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
- Modifications at the 6-position (phenyl or thiophen-2-yl) and the 7-position trifluoromethyl group are retained.
- Further reactions with aliphatic amines can convert the ester to corresponding carboxamide derivatives, but the focus here remains on the ester preparation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Hydrolysis and Decarboxylation | 50% H2SO4, heating | Converts nitrile to pyridinone | Not specified |
| Smiles Rearrangement | 2-Chloroacetamide, DMF, K2CO3, dry | Formation of pyridin-2-amine | Not specified |
| Condensation with EMME | Ethoxy methylene malonic diethyl ester | Formation of amino-methylene malonate | Not specified |
| Cyclization | Phosphorus oxychloride, conventional or MWI | Microwave irradiation improves yield and time | High (exact % not specified) |
Microwave irradiation conditions have been reported to significantly improve the cyclization yield and reduce reaction time compared to conventional heating, making it a preferred method for scale-up and efficiency.
Research Findings and Analytical Data
- The synthetic sequence has been validated by spectral data including IR, ^1H-NMR, and mass spectrometry.
- Melting points and yields for various derivatives have been tabulated in related studies, showing consistent reproducibility.
- The presence of the trifluoromethyl group at the 7-position improves the compound's physicochemical properties, such as lipid solubility and thermal stability, which are beneficial for biological activity.
Summary Table of Key Intermediates and Products
| Compound No. | Description | Key Functional Group(s) | Method Highlights |
|---|---|---|---|
| 1 | 2-oxo-6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | Starting nitrile compound | Hydrolysis and decarboxylation to 2 |
| 2 | 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2(1H)-one | Pyridinone intermediate | Smiles rearrangement to 3 |
| 3 | 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine | Amino derivative | Condensation with EMME to 4 |
| 4 | Diethyl 2-(((6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate | Amino-methylene malonate | Cyclization to 5 |
| 5 | Ethyl 4-oxo-6-phenyl/(thiophen-2-yl)-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Target ester compound | Final product, prepared under MWI or conventional heating |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution with Amines
The ethyl ester group undergoes aminolysis with aliphatic amines to form carboxamide derivatives. This reaction is critical for generating bioactive analogs in medicinal chemistry applications.
Reaction Conditions:
-
Reagents: Excess aliphatic amines (e.g., methylamine, ethylamine, benzylamine)
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Solvent: Neat conditions or ethanol
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Temperature: Reflux (~80–100°C)
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Time: 6–12 hours
Example Derivatives and Yields:
| Amine Reagent | Product Structure | Yield (%) | Source |
|---|---|---|---|
| Methylamine | N-Methylcarboxamide | 85 | |
| Cyclohexylamine | N-Cyclohexylcarboxamide | 78 | |
| Benzylamine | N-Benzylcarboxamide | 82 |
This reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of ethanol. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ester, facilitating amine reactivity .
Hydrolysis to Carboxylic Acid
Under acidic or prolonged reflux conditions, the ethyl ester hydrolyzes to 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Key Observations:
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Conditions: Reflux in aqueous HCl or H<sub>2</sub>SO<sub>4</sub> for 24+ hours.
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Catalyst: Prolonged heating without additional catalysts.
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Yield: Quantitative conversion observed in analogous systems .
The strong electron-withdrawing effect of the trifluoromethyl group destabilizes the ester, accelerating hydrolysis compared to non-fluorinated analogs .
Microwave-Assisted Cyclization
While primarily a synthetic step, microwave irradiation optimizes cyclization reactions involving precursors to this compound:
Optimization Data:
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 140 | 150 |
| Time | 4–5 hours | 15 minutes |
| Yield (%) | 70 | 92 |
Microwave irradiation reduces reaction time by 90% and improves yields by 22%, demonstrating utility in scalable synthesis .
Stability Under Strong Acids
The compound remains stable in phosphorus oxychloride (POCl<sub>3</sub>) at elevated temperatures, a critical feature for its use in Friedel-Crafts acylation and related reactions .
Scientific Research Applications
Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridopyrimidine Core
The biological and physicochemical properties of pyridopyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
*Molecular weight calculated based on formula C₁₁H₉F₃N₂O₃.
Key Observations:
Core Structure Variations: Pyridopyrimidine vs. Quinoline
Compounds with quinoline cores exhibit distinct pharmacological profiles despite structural similarities:
Biological Activity
Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 288.21 g/mol. The structure features a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological relevance.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. For instance, research has shown that derivatives of pyrido[1,2-a]pyrimidine exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Table 1: IC50 Values for COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 6.12 |
In vitro studies indicated that this compound could suppress COX-2 activity comparably to celecoxib, a well-known COX-2 inhibitor. The half-maximal inhibitory concentration (IC50) values for various derivatives were reported, demonstrating their potential as anti-inflammatory agents .
2. Enzyme Inhibition and Mechanistic Studies
The mechanism of action for this compound involves interaction with key residues in the active sites of target enzymes. Docking studies have provided insights into how these compounds bind to COX enzymes and other targets, suggesting a competitive inhibition mechanism.
Case Study: COX Inhibition Analysis
In a detailed analysis involving carrageenan-induced paw edema models in rats, compounds similar to this compound showed significant reductions in edema compared to controls . The effective doses (ED50) were calculated and compared against standard anti-inflammatory drugs.
3. Antimicrobial and Antiviral Activities
Emerging evidence suggests that pyrido[1,2-a]pyrimidine derivatives possess antimicrobial properties. For instance, studies have indicated that certain analogs demonstrate activity against bacterial strains and viruses . The structural features contributing to these activities include the trifluoromethyl group and the pyridine ring system.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?
The compound is typically synthesized via refluxing intermediates in phosphoryl chloride (POCl₃) with aromatic acids, followed by neutralization and purification using column chromatography (ethyl acetate/n-hexane). Key steps include hydrazide formation and cyclocondensation reactions . Multi-step syntheses involving cyclization and functionalization of pyridopyrimidine cores are common, with reaction times optimized between 4–6 hours under reflux conditions .
Q. How is the compound purified, and what solvents are optimal for crystallization?
Crude products are purified via silica gel column chromatography using ethyl acetate/n-hexane gradients. Ethanol or dioxane is often used for recrystallization to achieve >95% purity, as confirmed by HPLC .
Q. What spectroscopic techniques are used to confirm the compound’s structure?
Nuclear magnetic resonance (NMR; ¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry (ESI-MS) are standard. For example, ¹H NMR in DMSO-d₆ resolves trifluoromethyl protons at δ ~3.7 ppm, while IR confirms carbonyl stretches near 1700 cm⁻¹ .
Q. What are the solubility and storage recommendations for this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, ethyl acetate) but poorly soluble in water. Storage at room temperature (RT) under inert atmosphere is advised to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic variation of solvent (e.g., POCl₃ vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometry (1:1 molar ratio of hydrazide to aromatic acid) can enhance yields. Kinetic studies suggest extending reflux time to 6 hours increases cyclization efficiency by 15–20% .
Q. What challenges arise in resolving structural ambiguities using X-ray crystallography?
Disorder in the pyridopyrimidine ring and trifluoromethyl group rotation often complicates electron density maps. Single-crystal X-ray studies require low-temperature data collection (e.g., 100 K) and refinement with anisotropic displacement parameters .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from dynamic rotational effects of the trifluoromethyl group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can distinguish between conformational exchange and impurity signals .
Q. What strategies are used to assess the compound’s biological activity in anticancer research?
In vitro assays (e.g., MTT on cancer cell lines) are paired with molecular docking to evaluate binding to targets like topoisomerase II. Structural analogs with electron-withdrawing groups (e.g., -CF₃) show enhanced cytotoxicity, likely due to improved membrane permeability .
Q. How does the trifluoromethyl group influence the compound’s electronic and pharmacokinetic properties?
The -CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability. Computational studies (e.g., Hammett σ constants) predict its electron-withdrawing effect enhances hydrogen bonding with active site residues .
Q. What methodologies validate the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) and LC-MS monitoring of degradation products (e.g., hydrolysis to carboxylic acid) are used. Buffered solutions (pH 7.4) at 37°C simulate in vivo conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
